1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide
Description
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole ring at the 6-position. The azetidine (four-membered saturated ring) at the 4-position of the pyrimidine is functionalized with a phenethyl-substituted carboxamide group.
Properties
IUPAC Name |
N-(2-phenylethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(20-9-7-15-5-2-1-3-6-15)16-12-24(13-16)17-11-18(22-14-21-17)25-10-4-8-23-25/h1-6,8,10-11,14,16H,7,9,12-13H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWRCZSSNCHIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Functionalization
The 6-chloropyrimidin-4-amine scaffold serves as a common precursor. In a microwave-assisted protocol (160°C, 2 min), 4-nitrophenylhydrazine undergoes cyclocondensation with 1,3-dicarbonyl compounds (e.g., ethyl 4,4,4-trifluoroacetoacetate) in ethanol to yield 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylates. Subsequent nitro reduction (H₂/Pd-C) produces the aniline, which is then coupled to 6-chloropyrimidin-4-amine via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃).
Key Data:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | MW, 160°C, 2 min, EtOH | 82% | |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOAc, rt | 95% | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 78% |
Pyrazole Installation
The 6-chloropyrimidine intermediate reacts with 1H-pyrazole under SNAr conditions. Optimal results are achieved using K₂CO₃ in DMF at 120°C for 12 h, yielding 6-(1H-pyrazol-1-yl)pyrimidin-4-amine.
Azetidine-3-Carboxamide Synthesis
Azetidine Ring Formation
Azetidine-3-carboxylic acid derivatives are synthesized via Staudinger ketene-imine cycloaddition :
- β-Chloroethylamine reacts with methyl acrylate to form β-lactam intermediates.
- Ring expansion with LiAlH₄ yields azetidine-3-methanol.
- Oxidation (CrO₃/H₂SO₄) produces azetidine-3-carboxylic acid.
Alternative Route (Continuous Flow):
Azetidine-3-carbonyl chloride is generated in situ from β-alanine using SOCl₂ in DMF (reflux, 12 h). This intermediate is directly used in subsequent amidation.
Amide Coupling with Phenethylamine
The azetidine-carboxylic acid reacts with N-phenethylamine using DCC/DMAP-mediated coupling :
- Azetidine-3-carboxylic acid (1.0 eq), DCC (1.2 eq), DMAP (0.1 eq) in CH₂Cl₂, 0°C → rt, 12 h.
- Filter dicyclohexylurea, concentrate, and purify via silica chromatography (EtOAc/hexane).
Yield Optimization:
- Microwave Assistance : 69% yield at 100°C for 15 min vs. 55% under conventional heating.
- Solvent Screening : DMF > CH₂Cl₂ > THF for reactivity and byproduct suppression.
Final Assembly: Pyrimidine-Pyrazole-Azetidine Conjugation
Nucleophilic Substitution
The azetidine-3-carboxamide undergoes SNAr with 6-(1H-pyrazol-1-yl)pyrimidin-4-yl chloride (1.1 eq) in DMF at 80°C for 24 h (K₂CO₃ base).
Comparative Analysis:
| Base | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| K₂CO₃ | 80 | 24 | 65% |
| Cs₂CO₃ | 100 | 12 | 72% |
| DBU | 60 | 36 | 58% |
One-Pot Tandem Approach
A streamlined protocol combines azetidine coupling and pyrazole installation in a single reactor:
- React 6-chloropyrimidin-4-amine with azetidine-3-carboxamide (Cs₂CO₃, DMF, 100°C, 6 h).
- Add 1H-pyrazole, increase temp to 120°C for 18 h.
Advantages : Reduced purification steps (overall yield: 60%).
Characterization and Quality Control
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the azetidine’s puckered conformation (θ = 28.7°) and coplanar pyrimidine-pyrazole system.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Metrics
- PMI (Process Mass Intensity) : 32 kg/kg (benchmark: 40–60 kg/kg for similar APIs).
- E-factor : 18 kg waste/kg product, driven by silica gel usage in purification.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N coupling (Ir(ppy)₃, blue LEDs) reduces reaction times for azetidine-pyrimidine conjugation (6 h vs. 24 h).
Biocatalytic Approaches
Lipase-mediated amidation (CAL-B, tert-butanol) achieves 89% enantiomeric excess for chiral azetidine derivatives.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide . For instance, derivatives of pyrazole and pyrimidine have shown significant antiproliferative activity against various cancer cell lines. A related compound demonstrated sub-micromolar GI50 values (0.127–0.560 μM) against a panel of 13 cancer cell lines, indicating strong potential for development as a selective CDK2 inhibitor .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | GI50 (μM) | Target |
|---|---|---|
| Compound A | 0.127 | CDK2 |
| Compound B | 0.560 | CDK2 |
| Compound C | 0.450 | CDK2 |
Mechanistic Studies
Mechanistic investigations into the activity of pyrazole derivatives reveal that they can induce apoptosis in cancer cells by inhibiting key regulatory proteins such as retinoblastoma protein (Rb). For example, one study showed that a similar compound reduced the phosphorylation of Rb at Thr821, leading to cell cycle arrest at the S and G2/M phases .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have been pivotal in optimizing the efficacy of compounds within this class. By modifying substituents on the pyrimidine and pyrazole rings, researchers have been able to enhance binding affinities and selectivity towards specific kinases involved in cancer progression.
Table 2: Structure–Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Pyrazole substitution | Increased potency |
| Dimethyl groups | Enhanced lipophilicity |
Case Study 1: CDK Inhibition
A study focused on a series of pyrimidinyl-pyrazole derivatives demonstrated that certain modifications led to significant increases in CDK2 inhibitory activity, with one compound achieving an value of 0.005 µM, showcasing its potential as a therapeutic agent against cancer .
Case Study 2: Pharmacokinetics
Pharmacokinetic profiling of related compounds has shown promising absorption and distribution characteristics, which are crucial for their development into viable drug candidates. The compounds exhibited favorable metabolic stability and low toxicity profiles in preliminary animal studies.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Ring Size Variations
- Key Observations: The target compound’s azetidine ring likely improves binding pocket compatibility in enzymes like AChE compared to the more flexible piperidine in BJ52910 .
Substituent Modifications on the Amide Nitrogen
- Key Observations :
Functional Group and Heterocycle Replacements
- Key Observations :
Research Findings and Trends
- AChE Inhibition : The target compound’s carboxamide group aligns with SAR studies showing that carboxamides (vs. thioureas) optimize AChE inhibition while minimizing off-target metal chelation .
- Metabolic Stability : Azetidine’s small ring size may reduce metabolic degradation compared to piperidine analogs, though this requires empirical validation .
- Solubility: Phenethyl and pyridinylmethyl substituents (e.g., BJ52910) improve solubility over purely aromatic groups, as seen in dimethylphenoxyethyl analogs .
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key features include:
- A pyrazole moiety, which is known for various biological activities.
- A pyrimidine ring that contributes to its pharmacological profile.
- An azetidine structure that may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against a range of bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Potential
Research has highlighted the anticancer properties of pyrazole-containing compounds. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation. For example, derivatives with similar structures have been reported to inhibit tumor growth in various cancer cell lines .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The pyrazole and pyrimidine moieties may facilitate binding to ATP-binding sites in kinases, leading to the inhibition of signaling pathways crucial for cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including those structurally related to our compound. These derivatives were tested for their antimicrobial and anticancer activities, revealing promising results that support further investigation into their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
